![molecular formula C14H14N4O3 B14362018 (E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene] CAS No. 90238-05-4](/img/structure/B14362018.png)
(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] is an organic compound with the molecular formula C14H14N2O3. It is a derivative of azobenzene, characterized by the presence of two methoxy groups attached to the phenyl rings and an oxygen bridge connecting the two azobenzene units. This compound is known for its vibrant color and is used in various applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] typically involves the reaction of 4-methoxyaniline with nitrosobenzene in the presence of acetic acid as a solvent. The reaction is carried out at room temperature for 48 hours, followed by dilution with hexane and washing with water . Another method involves the use of 2-fluoroaniline, potassium permanganate, and iron(II) sulfate heptahydrate in dichloromethane, with the reaction mixture being refluxed overnight .
Industrial Production Methods
Industrial production of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of hydrazo or amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Used in the production of dyes, pigments, and as a stabilizer in polymer industries.
作用機序
The mechanism of action of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] involves its interaction with molecular targets through its azo groups. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is utilized in various applications, including molecular switches and sensors. The compound’s interaction with biological targets may involve binding to specific proteins or nucleic acids, leading to changes in their function.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene], known for its photoisomerization properties.
4,4’-Dimethoxyazoxybenzene: A similar compound with an azoxy group instead of an azo group.
p-Methoxyazobenzene: A derivative of azobenzene with a single methoxy group.
Uniqueness
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] is unique due to the presence of an oxygen bridge connecting the two azobenzene units, which imparts distinct chemical and physical properties. This structural feature enhances its stability and alters its reactivity compared to other azobenzene derivatives.
特性
CAS番号 |
90238-05-4 |
|---|---|
分子式 |
C14H14N4O3 |
分子量 |
286.29 g/mol |
IUPAC名 |
(4-methoxyphenyl)-[(4-methoxyphenyl)diazenyl]oxydiazene |
InChI |
InChI=1S/C14H14N4O3/c1-19-13-7-3-11(4-8-13)15-17-21-18-16-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
InChIキー |
NJKOEUPSJYVETN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=NON=NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


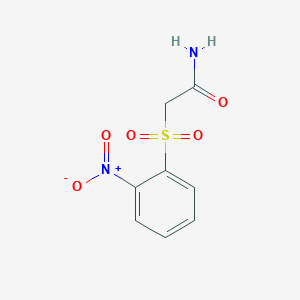

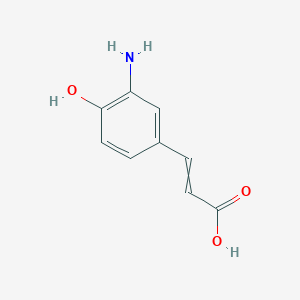

![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)

![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)
![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
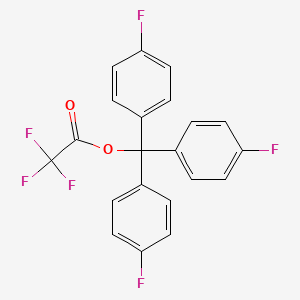
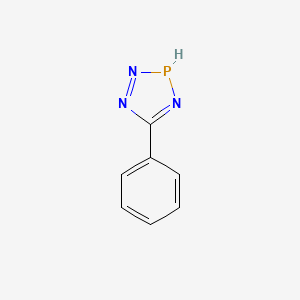
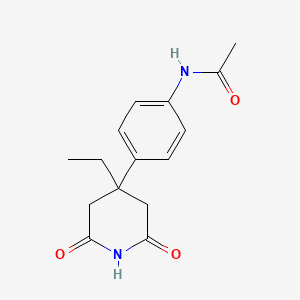
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
